molecular formula C20H23NO2 B12804135 5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol CAS No. 5154-95-0

5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol

Cat. No.: B12804135
CAS No.: 5154-95-0
M. Wt: 309.4 g/mol
InChI Key: QYDFQGAINLZXRW-UHFFFAOYSA-N
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Description

5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an impurity in the synthesis of certain antidepressant drugs, such as amitriptyline and nortriptyline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol involves several steps. One common method starts with dibenzosuberone, which undergoes a series of reactions including alkylation with 3-chloro-N,N-dimethylpropylamine . The reaction conditions typically involve the use of solvents like DMSO or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its role as an impurity in antidepressant drugs and its potential impact on drug efficacy and safety.

    Industry: Utilized in the development and quality control of pharmaceutical products.

Mechanism of Action

The mechanism of action of 5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions can influence the pharmacokinetics and pharmacodynamics of related drugs, such as amitriptyline .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and its role as an impurity in the synthesis of antidepressant drugs. Its presence can affect the purity and efficacy of the final pharmaceutical product, making it an important compound for quality control and research .

Properties

CAS No.

5154-95-0

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-16-oxatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-8-ol

InChI

InChI=1S/C20H23NO2/c1-21(2)13-7-12-20-16-10-5-3-8-14(16)18(22)19(23-20)15-9-4-6-11-17(15)20/h3-6,8-11,18-19,22H,7,12-13H2,1-2H3

InChI Key

QYDFQGAINLZXRW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC12C3=CC=CC=C3C(C(O1)C4=CC=CC=C24)O

Origin of Product

United States

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